Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate
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Overview
Description
Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.34 g/mol . It is also known by its IUPAC name, benzyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate . This compound is part of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids .
Preparation Methods
The synthesis of Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The synthetic route may involve several steps, including the formation of the bicyclic structure and subsequent functionalization to introduce the benzyl carbamate group .
Chemical Reactions Analysis
Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential biological activities, particularly those related to the tropane alkaloids . These compounds are known for their interesting biological activities, including effects on the central nervous system . In industry, this compound may be used in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate involves its interaction with specific molecular targets and pathways . As a member of the tropane alkaloid family, it is likely to interact with neurotransmitter receptors in the central nervous system . These interactions can lead to various biological effects, including modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and 8-benzyl-8-azabicyclo[3.2.1]octan-3-one . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific chemical properties . The unique benzyl carbamate group in this compound distinguishes it from these similar compounds and may contribute to its specific biological activities .
Biological Activity
Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into the compound's biological activity, including its interactions with various biological targets, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic system with a nitrogen atom in the ring, which is characteristic of azabicyclic compounds. The presence of the benzyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
Property | Value |
---|---|
Chemical Formula | C14H17NO2 |
Molecular Weight | 245.29 g/mol |
IUPAC Name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-ylcarbamate |
CAS Number | 86580-33-8 |
The mechanism of action of this compound involves its interaction with specific receptors and enzymes within biological systems. It has been suggested that this compound may act as an inhibitor or modulator of certain biological pathways, although detailed mechanisms remain under investigation.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes, including:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the metabolism of fatty acid amides, which are involved in pain and inflammation pathways. Inhibition of NAAA can enhance the anti-inflammatory effects of endogenous compounds like palmitoylethanolamide (PEA) .
Neuropharmacological Effects
The compound has shown promise in neuropharmacological studies, where it is being explored for its potential therapeutic effects on neurological disorders. Its ability to modulate neurotransmitter systems may contribute to its efficacy in treating conditions such as anxiety and depression.
Case Studies and Research Findings
- In Vitro Studies : A study investigating the structure-activity relationship (SAR) of similar azabicyclic compounds found that modifications at the nitrogen atom significantly affected their inhibitory potency against NAAA . The most potent derivatives demonstrated IC50 values in the low nanomolar range.
- Animal Models : Preclinical studies using animal models have demonstrated the potential of benzyl azabicyclic compounds to reduce inflammatory responses and modulate pain pathways effectively .
- Pharmacokinetics : Evaluations of pharmacokinetic profiles suggest that these compounds have favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
benzyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-8-12-6-7-13(9-14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18) |
InChI Key |
DKBABMXWUIOAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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